2-Fluoro-isonicotinoyl chloride
Overview
Description
“2-Fluoro-isonicotinoyl chloride” is a chemical compound with the molecular formula C6H3ClFNO . It has an average mass of 159.546 Da and a monoisotopic mass of 158.988724 Da . It is used in research and development.
Molecular Structure Analysis
The molecular structure of “2-Fluoro-isonicotinoyl chloride” consists of 6 carbon atoms, 3 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 1 oxygen atom . It has a density of 1.4±0.1 g/cm3 .
Chemical Reactions Analysis
“2-Fluoro-isonicotinoyl chloride” is used as a derivatization reagent in the analysis of multiple vitamin D metabolites . Derivatization is applied to vitamin D metabolites to increase the ionization efficiency, which is particularly important for very low abundant metabolites .
Physical And Chemical Properties Analysis
“2-Fluoro-isonicotinoyl chloride” has a boiling point of 229.5±20.0 °C at 760 mmHg and a vapour pressure of 0.1±0.5 mmHg at 25°C . Its enthalpy of vaporization is 46.6±3.0 kJ/mol and it has a flash point of 92.6±21.8 °C . The compound has an index of refraction of 1.523 and a molar refractivity of 34.6±0.3 cm3 .
Scientific Research Applications
Organic Synthesis Applications
2-Fluoro-isonicotinoyl chloride serves as a critical intermediate in the synthesis of complex molecules. For instance, it has been used in the enantioselective synthesis of syn-3-fluoro-1-alcohols through iridium catalyzed C-C and C-H bond forming hydrogenations. This process highlights its utility in creating molecules with specific stereochemical configurations, which is crucial in drug development and synthetic chemistry (Hassan, Montgomery, & Krische, 2012).
Material Science and Optical Applications
In material science, compounds derived from 2-Fluoro-isonicotinoyl chloride have been explored for their optical properties . Research into fluoroalkylsulfonyl chlorides indicates potential for these materials in creating α-chloro-β-fluoroalkylcarbonyl products with diverse functionalization opportunities, showcasing the versatility of fluorinated compounds in material applications (Tang & Dolbier, 2015).
Fluorescence Imaging
2-Fluoro-isonicotinoyl chloride derivatives have also been employed in the development of fluorescent sensors for detecting ions or molecules. A notable example is its role in creating a fluorescence turn-on sensor for chloride ions , demonstrating its utility in biological and environmental sensing applications (Madhu et al., 2014).
Antimicrobial and Anticancer Research
On the biomedical front, isonicotinoyl derivatives, where 2-Fluoro-isonicotinoyl chloride can serve as a precursor, have shown promising antimicrobial and anticancer properties . Compounds synthesized from isonicotinoyl chloride derivatives have been evaluated for their potential in treating tuberculosis and cancer, with some derivatives exhibiting significant activity against M. tuberculosis and human colorectal cancer cell lines (Naveen Kumar et al., 2013).
properties
IUPAC Name |
2-fluoropyridine-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO/c7-6(10)4-1-2-9-5(8)3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRHCKQYCOWAAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80558731 | |
Record name | 2-Fluoropyridine-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80558731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-isonicotinoyl chloride | |
CAS RN |
65352-95-6 | |
Record name | 2-Fluoro-4-pyridinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65352-95-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoropyridine-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80558731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-isonicotinoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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